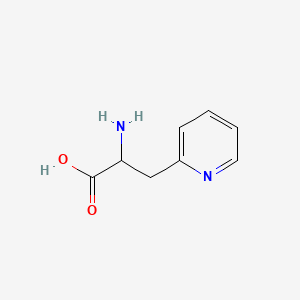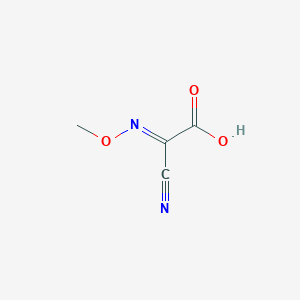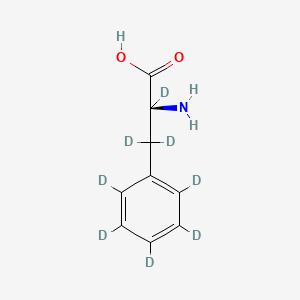
Pinacolone-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinacolone-d9 is a high-quality, certified reference material . It is an intermediate produced in the synthesis of Stiripentol-d9, a labelled epilepsy drug . It has been used as co-therapy for the treatment of epilepsy . It inhibits the enzymes responsible for the metabolism of other anti-convulsant agents .
Synthesis Analysis
The synthesis of Pinacolone-d9 involves a process known as the Pinacol Rearrangement . This process begins with the synthesis of α-glycol (pinacol) from ketone by radical condensation . The ketone is treated with an active metal (Na or Mg), resulting in a transfer of an electron to the carbonyl producing a cetyl radical, which dimerizes, leading to C−C bond formation and yielding the diol . The pinacolinic transposition is formally a dehydration between two molecules of ketone catalyzed by an acid medium .Molecular Structure Analysis
The molecular formula of Pinacolone-d9 is C26 H34 N2 O13 . It has a molecular weight of 582.554 .Chemical Reactions Analysis
The Pinacol Rearrangement is a key chemical reaction involving Pinacolone-d9 . This reaction occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Physical And Chemical Properties Analysis
Pinacolone-d9 is soluble in hot water . It has a density of 0.967 g/ml . Its melting point is 40-43°C and its boiling point is 171-172°C .Safety And Hazards
Zukünftige Richtungen
Pinacolone-d9 is a significant compound in the field of neurological research . It is used in the study of various neurological conditions such as addiction, Alzheimer’s, depression, epilepsy, memory, learning and cognition, nociception, Parkinson’s, schizophrenia, sleep, stress and anxiety, stroke, and pain and inflammation . The future directions of Pinacolone-d9 research could involve further exploration of its potential applications in these areas.
Eigenschaften
CAS-Nummer |
42983-09-5 |
|---|---|
Produktname |
Pinacolone-d9 |
Molekularformel |
C₆H₃D₉O |
Molekulargewicht |
109.21 |
Synonyme |
3,3-Di(methyl-d3)-2-butanone-4,4,4-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





